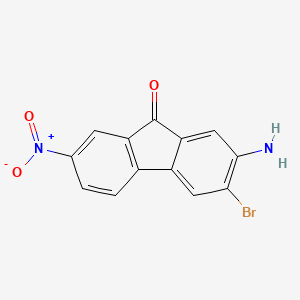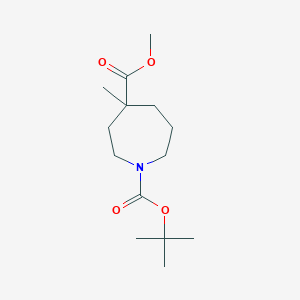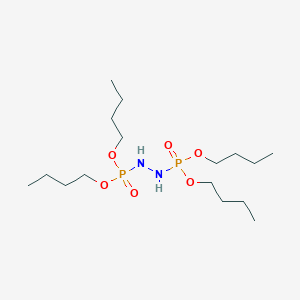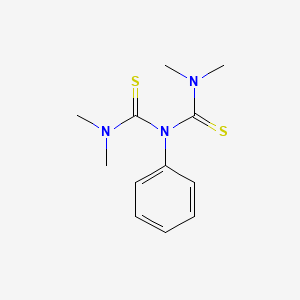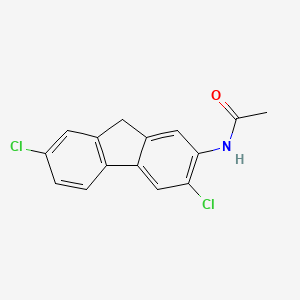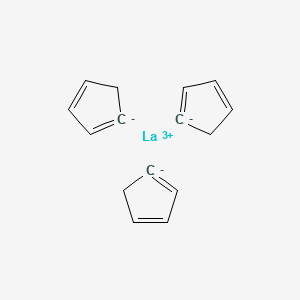
cyclopenta-1,3-diene;lanthanum(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-1,3-diene;lanthanum(3+) is a coordination compound that combines the organic molecule cyclopenta-1,3-diene with the lanthanum ion (La^3+). Cyclopenta-1,3-diene is a cyclic diene with the formula C5H6, known for its reactivity in Diels-Alder reactions and its role as a ligand in organometallic chemistry. Lanthanum is a rare earth metal with significant applications in various fields, including electronics, optics, and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene;lanthanum(3+) typically involves the reaction of cyclopenta-1,3-diene with a lanthanum salt, such as lanthanum chloride (LaCl3) or lanthanum nitrate (La(NO3)3). The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the lanthanum salt. The cyclopenta-1,3-diene acts as a ligand, coordinating to the lanthanum ion to form the desired complex.
Industrial Production Methods
Industrial production of cyclopenta-1,3-diene;lanthanum(3+) may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of automated reactors and purification systems would ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-1,3-diene;lanthanum(3+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lanthanum oxides and other oxidation products.
Reduction: Reduction reactions can convert the lanthanum ion to lower oxidation states, although this is less common.
Substitution: Ligand substitution reactions can occur, where the cyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using other ligands such as phosphines, amines, or other dienes.
Major Products Formed
Oxidation: Lanthanum oxides and various organic oxidation products.
Reduction: Reduced lanthanum species and hydrogenated organic products.
Substitution: New lanthanum complexes with different ligands.
Applications De Recherche Scientifique
Cyclopenta-1,3-diene;lanthanum(3+) has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in Diels-Alder reactions and other cycloaddition reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its therapeutic potential in treating certain diseases, although this is still in the experimental stage.
Industry: Utilized in the production of advanced materials, including high-performance ceramics and electronic components.
Mécanisme D'action
The mechanism by which cyclopenta-1,3-diene;lanthanum(3+) exerts its effects involves the coordination of the cyclopenta-1,3-diene ligand to the lanthanum ion. This coordination stabilizes the lanthanum ion and enhances its reactivity. The molecular targets and pathways involved depend on the specific application, such as catalysis or imaging. In catalysis, the compound may facilitate the formation of reactive intermediates, while in imaging, it may enhance contrast by interacting with biological tissues.
Comparaison Avec Des Composés Similaires
Cyclopenta-1,3-diene;lanthanum(3+) can be compared with other similar compounds, such as:
Cyclopentadienyl complexes: These include compounds like ferrocene (cyclopentadienyl iron) and other metallocenes, which also feature cyclopentadienyl ligands coordinated to metal ions.
Lanthanum complexes: Other lanthanum complexes with different ligands, such as lanthanum acetylacetonate or lanthanum triflate, can be compared in terms of stability, reactivity, and applications.
Uniqueness
The uniqueness of cyclopenta-1,3-diene;lanthanum(3+) lies in its combination of the reactive cyclopenta-1,3-diene ligand with the versatile lanthanum ion. This combination provides a unique set of properties that can be exploited in various chemical and industrial processes.
Conclusion
Cyclopenta-1,3-diene;lanthanum(3+) is a fascinating compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique combination of a reactive organic ligand and a versatile metal ion makes it a valuable tool in scientific research and industrial processes. Further exploration of its properties and applications is likely to yield new insights and innovations.
Propriétés
Formule moléculaire |
C15H15La |
|---|---|
Poids moléculaire |
334.18 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;lanthanum(3+) |
InChI |
InChI=1S/3C5H5.La/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3 |
Clé InChI |
WMTALVRZNMWNTJ-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[La+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


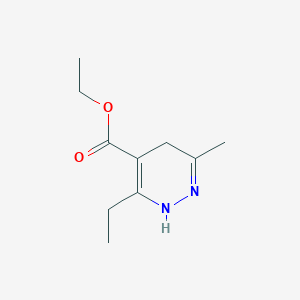
![2-Diethylaminoethyl 4-[(2,5-dioxopyrrolidin-1-yl)methylamino]benzoate](/img/structure/B14013070.png)
![2-(4-Nitrophenyl)-2,3,3a,4-tetrahydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B14013072.png)
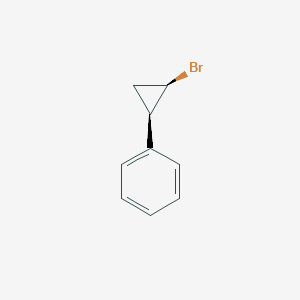
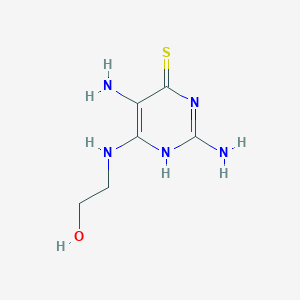
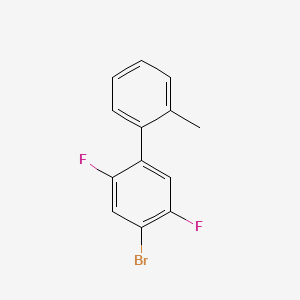

![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-6,7-bis(phenylmethoxy)-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B14013105.png)
